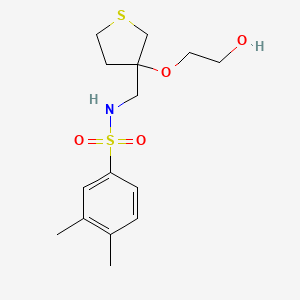

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3,4-dimethylbenzenesulfonamide

Description

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a tetrahydrothiophene (thiolane) core substituted with a 2-hydroxyethoxy group and a benzenesulfonamide moiety. The compound’s structure combines a sulfur-containing heterocycle with a polar hydroxyethoxy chain, which may enhance solubility and bioavailability compared to simpler sulfonamides.

Properties

IUPAC Name |

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S2/c1-12-3-4-14(9-13(12)2)22(18,19)16-10-15(20-7-6-17)5-8-21-11-15/h3-4,9,16-17H,5-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVLUXPBSMDODO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSC2)OCCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antimicrobial and Anti-inflammatory Properties

Compounds with similar structures have shown significant antimicrobial and anti-inflammatory activities. For instance, thiophene derivatives are recognized for their ability to interact with biological targets such as enzymes and receptors involved in disease processes. The presence of the sulfamoyl group in this compound suggests potential interactions with enzymes like carbonic anhydrases (CAs), which play crucial roles in various physiological processes including respiration and acid-base balance.

Table 1: Summary of Biological Activities of Similar Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Thiophene Derivative A | Antimicrobial | |

| Sulfonamide B | Anti-inflammatory | |

| Hydroxyethoxy Compound C | Enzyme Inhibition |

Structure-Activity Relationships (SAR)

SAR studies have indicated that modifications to the benzenesulfonamide scaffold can significantly influence biological activity. For example, the introduction of hydroxy or methoxy groups on the aromatic ring has been linked to enhanced potency against specific targets such as lipoxygenases (LOXs).

Case Studies

- Inhibition of Lipoxygenases : A study demonstrated that benzenesulfonamide derivatives exhibited nanomolar potency against human platelet-type 12-lipoxygenase (12-LOX). This enzyme is implicated in inflammatory responses and cancer progression, suggesting that our compound may also possess similar inhibitory effects due to its structural similarities .

- Carbonic Anhydrase Inhibition : Research on related sulfonamides showed effective inhibition of various human carbonic anhydrase isoforms, which are crucial for maintaining pH balance and fluid secretion in tissues. The inhibition constants () for these compounds ranged from nanomolar to micromolar levels, indicating strong interactions with these enzymes .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profiles of compounds similar to this compound suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties. These compounds typically adhere to Lipinski's rule of five, indicating good drug-likeness with respect to molecular weight, lipophilicity, and hydrogen bond donors/acceptors.

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Molecular Weight | 345.49 g/mol |

| LogP | 2.5 |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Heterocyclic Cores

N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide (CAS 2309735-78-0)

- Structural Differences : Replaces the 3,4-dimethylbenzenesulfonamide group with a 3,5-dimethylisoxazole-4-carboxamide moiety.

- Functional Implications : The isoxazole ring introduces a nitrogen-oxygen heterocycle, which may alter hydrogen-bonding interactions compared to the sulfonamide group. The carboxamide group could enhance metabolic stability but reduce solubility relative to the sulfonamide .

- Molecular Weight : 300.38 g/mol (vs. ~339 g/mol for the target compound, estimated based on formula differences).

- Metsulfuron Methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) Structural Differences: Features a triazine core instead of tetrahydrothiophene and a sulfonylurea bridge. Functional Implications: The triazine-sulfonylurea structure is a hallmark of herbicides, inhibiting acetolactate synthase (ALS).

Compounds with Hydroxyethoxy Substituents

- (1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol Structural Differences: A triazolopyrimidine core with a hydroxyethoxy-substituted cyclopentane. Functional Implications: The hydroxyethoxy group in both compounds may improve water solubility. However, the target compound’s tetrahydrothiophene ring lacks the rigid cyclopentane structure, possibly increasing conformational flexibility .

Comparative Data Table

Research Findings and Implications

- Solubility and Bioavailability: The hydroxyethoxy group in the target compound likely improves aqueous solubility compared to non-polar sulfonamides, a feature shared with the triazolopyrimidine derivative .

- Metabolic Stability : The 3,4-dimethylbenzene group may slow oxidative metabolism relative to simpler benzenesulfonamides, similar to how methyl groups in metsulfuron methyl prolong herbicidal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.